1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an isoindole core and a piperazine ring substituted with a chlorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindole derivatives with piperazine compounds under controlled conditions. The chlorophenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of isoindole oxides.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings substituted with various functional groups.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride stands out due to its specific combination of an isoindole core, piperazine ring, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
117992-68-4 |
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Molecular Formula |
C20H21Cl2N3O2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H20ClN3O2.ClH/c21-15-4-3-5-16(14-15)23-11-8-22(9-12-23)10-13-24-19(25)17-6-1-2-7-18(17)20(24)26;/h1-7,14H,8-13H2;1H |
InChI Key |
LXUDFNVPRZVAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl.Cl |
Origin of Product |
United States |
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